molecular formula C21H22ClN3O B11110782 (3Z)-3-[(4-chlorophenyl)imino]-1-[(4-methylpiperidin-1-yl)methyl]-1,3-dihydro-2H-indol-2-one

(3Z)-3-[(4-chlorophenyl)imino]-1-[(4-methylpiperidin-1-yl)methyl]-1,3-dihydro-2H-indol-2-one

Cat. No.: B11110782
M. Wt: 367.9 g/mol
InChI Key: GMHLJVXXGLRKQT-UHFFFAOYSA-N
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Description

3-[(4-Chlorophenyl)imino]-1-[(4-methylpiperidino)methyl]-1H-indol-2-one is a synthetic compound that belongs to the indole derivative family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Chlorophenyl)imino]-1-[(4-methylpiperidino)methyl]-1H-indol-2-one typically involves the reaction of an indole derivative with a chlorophenyl imine and a methylpiperidine derivative. One common method involves the Fischer indole synthesis, where an indole precursor reacts with a phenylhydrazine derivative under acidic conditions . The reaction is carried out under reflux in methanol using methanesulfonic acid as a catalyst, resulting in the formation of the desired indole derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Chlorophenyl)imino]-1-[(4-methylpiperidino)methyl]-1H-indol-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the indole ring and the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound.

Scientific Research Applications

3-[(4-Chlorophenyl)imino]-1-[(4-methylpiperidino)methyl]-1H-indol-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(4-Chlorophenyl)imino]-1-[(4-methylpiperidino)methyl]-1H-indol-2-one involves its interaction with various molecular targets and pathways. It has been shown to modulate oxidative stress and inflammatory pathways, which are implicated in neuropsychiatric disorders . The compound’s antioxidant properties help reduce reactive oxygen species levels and enhance the glutathione system, providing neuroprotection.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(4-Chlorophenyl)imino]-1-[(4-methylpiperidino)methyl]-1H-indol-2-one stands out due to its specific combination of a chlorophenyl imine and a methylpiperidine moiety, which imparts unique chemical and biological properties

Properties

Molecular Formula

C21H22ClN3O

Molecular Weight

367.9 g/mol

IUPAC Name

3-(4-chlorophenyl)imino-1-[(4-methylpiperidin-1-yl)methyl]indol-2-one

InChI

InChI=1S/C21H22ClN3O/c1-15-10-12-24(13-11-15)14-25-19-5-3-2-4-18(19)20(21(25)26)23-17-8-6-16(22)7-9-17/h2-9,15H,10-14H2,1H3

InChI Key

GMHLJVXXGLRKQT-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)CN2C3=CC=CC=C3C(=NC4=CC=C(C=C4)Cl)C2=O

Origin of Product

United States

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